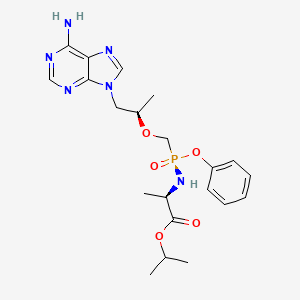

Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various scientific fields. This compound is known for its role in the synthesis of antiviral drugs, particularly in the prevention of degradation impurities in such medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One of the methods includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C, followed by the addition of sulfolane and further stirring at the same temperature for 24-72 hours. The resulting mixture is then treated with isopropyl-L-alanine in isopropyl acetate at -20°C, followed by heating to 20°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sulfolane, and isopropyl-L-alanine. The reactions are typically carried out under controlled temperatures ranging from -20°C to 80°C .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Scientific Research Applications

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Industry: Employed in the large-scale production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the degradation of antiviral drugs, thereby enhancing their stability and efficacy. The molecular targets include various enzymes and proteins involved in the metabolic pathways of the drugs .

Comparison with Similar Compounds

Similar Compounds

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate: Used in the synthesis of Sofosbuvir to avoid degradation impurities.

Isopropyl N-[®-(pentafluorophenoxy)(phenoxy)phosphoryl]-L-alaninate: Another derivative with similar applications in pharmaceutical synthesis.

Uniqueness

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific structure, which allows it to effectively prevent the degradation of antiviral drugs. This makes it a valuable compound in the pharmaceutical industry, particularly in the production of stable and effective medications .

Biological Activity

Isopropyl ((R)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate, commonly referred to as Isopropyl D-Alaninate, is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that elucidate its pharmacological properties.

Molecular Structure

- Molecular Formula : C21H29N6O5P

- Molecular Weight : 476.47 g/mol

- CAS Number : 383365-04-6

The compound features a purine base (6-amino-9H-purine), which is critical for its biological activity, particularly in nucleoside analog applications.

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Storage Conditions | Room temperature |

| Purity | Not specified |

Isopropyl D-Alaninate acts primarily as a prodrug that is metabolized into active forms that can inhibit specific enzymes involved in nucleotide metabolism. Its structure allows it to interact with various biological targets, particularly those related to cellular proliferation and survival.

Enzyme Inhibition

Research indicates that Isopropyl D-Alaninate may inhibit enzymes such as enolase and other phosphatases, which are crucial in metabolic pathways. This inhibition can lead to altered cellular metabolism and has potential implications in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a study conducted at the University of Texas MD Anderson Cancer Center evaluated the compound's cytotoxic effects on cells with homozygous deletion of glycolytic enzymes. The results indicated significant tumor regression activities when treated with Isopropyl D-Alaninate derivatives .

Case Studies

-

Study on Tumor Cell Lines :

- Objective : To assess the cytotoxicity of Isopropyl D-Alaninate on NCI-60 cancer cell lines.

- Findings : The compound exhibited selective toxicity towards certain cancer types, suggesting its potential as a targeted therapeutic agent.

-

Pharmacokinetics :

- Objective : To evaluate the absorption and metabolism of Isopropyl D-Alaninate.

- Results : The compound showed favorable absorption characteristics with a half-life conducive to therapeutic use, indicating its viability for further clinical development.

Toxicity and Safety Profile

Preliminary toxicological assessments suggest that Isopropyl D-Alaninate has a manageable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to fully understand its safety parameters before clinical application.

Properties

CAS No. |

2053424-88-5 |

|---|---|

Molecular Formula |

C21H29N6O5P |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33-/m1/s1 |

InChI Key |

LDEKQSIMHVQZJK-AAGLAYRLSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.